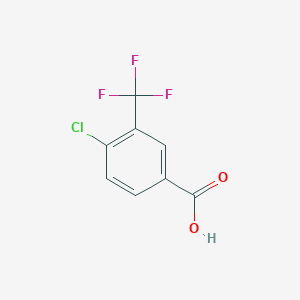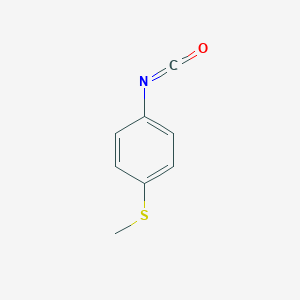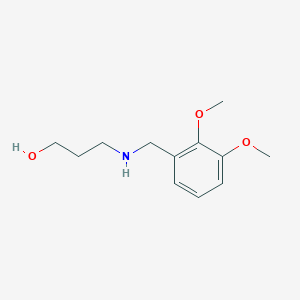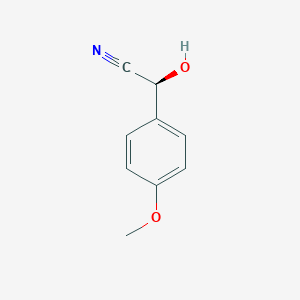
(S)-(4-Methoxyphenyl)hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-Methoxyphenyl)hydroxyacetonitrile, also known as (S)-MPHCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-MPHCN is not fully understood. However, it is believed to act as a chiral building block that can be incorporated into various drugs and agrochemicals. The chiral nature of (S)-MPHCN allows for the production of single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (S)-MPHCN. However, studies have shown that it can be used as a chiral building block in the synthesis of various drugs and agrochemicals. The use of (S)-MPHCN in drug synthesis can result in single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-MPHCN in lab experiments include its high yield synthesis method, its versatility as a chiral building block, and its potential applications in various scientific research areas. However, the limitations of using (S)-MPHCN in lab experiments include its limited information on biochemical and physiological effects and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the scientific research of (S)-MPHCN. These include:
1. Further studies on the biochemical and physiological effects of (S)-MPHCN.
2. Development of new synthesis methods for (S)-MPHCN to improve its yield and purity.
3. Exploration of new scientific research areas where (S)-MPHCN can be used as a chiral building block.
4. Investigation of the potential toxicity of (S)-MPHCN and its derivatives.
5. Development of new drugs and agrochemicals using (S)-MPHCN as a chiral building block.
Conclusion:
(S)-(4-Methoxyphenyl)hydroxyacetonitrile is a chiral building block that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of (S)-MPHCN has been optimized to produce it in large quantities, making it readily available for scientific research. It has potential applications in the synthesis of various pharmaceuticals and agrochemicals. The future directions for scientific research of (S)-MPHCN include further studies on its biochemical and physiological effects, development of new synthesis methods, exploration of new scientific research areas, investigation of its potential toxicity, and development of new drugs and agrochemicals.
Synthesemethoden
The synthesis of (S)-MPHCN involves the reaction of 4-methoxybenzyl cyanide with ethyl chloroacetate in the presence of a chiral catalyst. The reaction produces (S)-MPHCN as a single enantiomer with a high yield. The synthesis method has been optimized to produce (S)-MPHCN in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
(S)-MPHCN has been used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is a versatile chiral building block that can be used in the synthesis of various drugs, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides.
Eigenschaften
CAS-Nummer |
139406-83-0 |
|---|---|
Produktname |
(S)-(4-Methoxyphenyl)hydroxyacetonitrile |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI-Schlüssel |
WLDAAMXETLHTER-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H](C#N)O |
SMILES |
COC1=CC=C(C=C1)C(C#N)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C#N)O |
Synonyme |
(S)-(+)-4-METHOXY-MANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
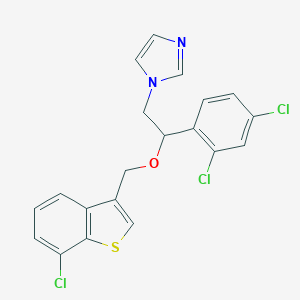
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
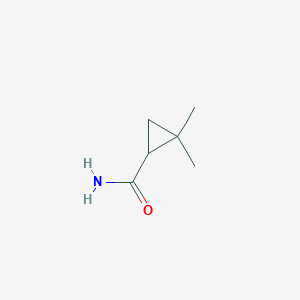
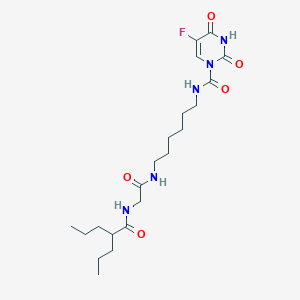
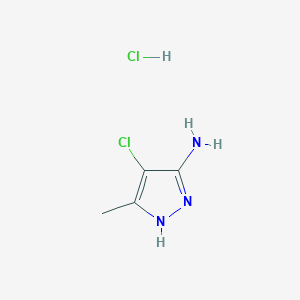
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
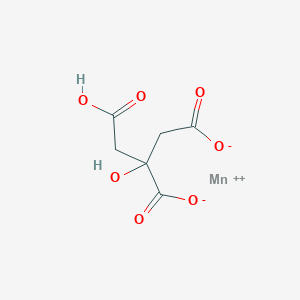
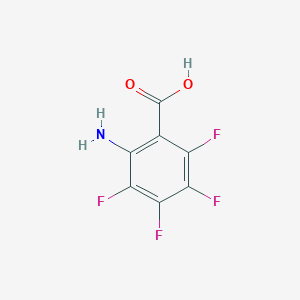
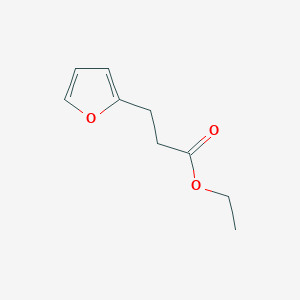
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
